molecular formula C18H23N3OS B2775009 N-cyclopentyl-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 869346-38-3

N-cyclopentyl-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2775009
CAS No.: 869346-38-3
M. Wt: 329.46
InChI Key: QPEVFIIKZPEOFB-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopentyl group, an imidazole ring, and a sulfanylacetamide moiety, making it a unique structure for diverse chemical reactions and biological interactions.

Properties

IUPAC Name

N-cyclopentyl-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-14-6-8-15(9-7-14)12-21-11-10-19-18(21)23-13-17(22)20-16-4-2-3-5-16/h6-11,16H,2-5,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEVFIIKZPEOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the sulfanyl group, and the attachment of the cyclopentyl and acetamide groups. Common reagents used in these reactions include cyclopentylamine, 4-methylbenzyl chloride, and thiourea. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would typically be optimized for cost-effectiveness and scalability, incorporating advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring and the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole and sulfanyl derivatives.

Scientific Research Applications

N-cyclopentyl-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The sulfanyl group may also interact with thiol groups in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is unique due to its combination of a cyclopentyl group, an imidazole ring, and a sulfanylacetamide moiety. This structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Biological Activity

N-cyclopentyl-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic compound characterized by its unique structural components, including an imidazole ring, a cyclopentyl moiety, and a sulfanylacetamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H16_{16}N3_{3}OS
  • Molecular Weight : 265.35 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Imidazole Ring : This can be achieved through condensation reactions involving appropriate precursors.
  • Introduction of the Cyclopentyl Group : A cyclopentanone derivative is reacted with the imidazole intermediate.
  • Sulfanylacetamide Formation : The final step involves coupling the intermediate with a thiol reagent and chloroacetamide under basic conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may modulate receptor activity through interactions with thiol groups in proteins, impacting various biochemical pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, studies have shown that imidazole derivatives can possess significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Anticancer Potential

Preliminary findings suggest that this compound may exhibit anticancer properties. The mechanism could involve the induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the enzyme inhibition potential of imidazole derivatives, finding significant activity against certain kinases.
Study 2Evaluated the antimicrobial efficacy of related compounds, demonstrating broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Study 3Assessed anticancer activity in vitro, revealing that compounds similar to N-cyclopentyl derivatives induced apoptosis in various cancer cell lines.

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